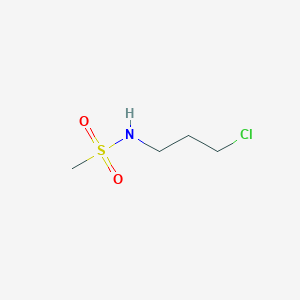

N-(3-Chloropropyl)methansulfonamid

Übersicht

Beschreibung

N-(3-Chloropropyl)methanesulfonamide (CPMS) is a highly versatile organosulfur compound that has a wide range of applications in scientific research. CPMS is a colorless solid that is soluble in water, ethanol, and methanol, and is stable under normal conditions. It is a potent nucleophile that can be used in a variety of reactions, including substitution, addition, and condensation reactions. CPMS is also a useful reagent in the synthesis of pharmaceuticals and other compounds. In addition, CPMS has been used in the study of biochemical and physiological effects in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Anionische Ringöffnungs-Polymerisation

N-(3-Chloropropyl)methansulfonamid: wird in der anionischen Ringöffnungs-Polymerisation von Azetidin-Derivaten eingesetzt. Dieser Prozess ist bedeutsam für die Herstellung von Polymeren mit spezifischen Kettenlängen und Endgruppenfunktionalitäten. Die Verbindung fungiert als Initiator, wobei ihre Reaktivität präzise gesteuert werden kann, um Polymere mit den gewünschten Eigenschaften zu erhalten .

Organische Synthese

Als vielseitiges Chemikalie findet es Anwendung in der organischen Synthese, insbesondere bei der Synthese von Sulfonamid-Derivaten. Diese Derivate sind wichtige Zwischenprodukte bei der Entwicklung verschiedener Pharmazeutika und Agrochemikalien.

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird This compound für sein Potenzial untersucht, Pharmakophore zu modifizieren, die Teile einer Molekülstruktur sind, die für die biologische Aktivität eines Medikaments verantwortlich sind. Durch die Veränderung von Pharmakophoren können Forscher die Wirksamkeit von Medikamenten verbessern oder Nebenwirkungen reduzieren.

Katalyse

Diese Verbindung wird auch hinsichtlich ihrer Rolle in der Katalyse untersucht. Sie kann verwendet werden, um neue katalytische Systeme zu entwickeln, die chemische Reaktionen ermöglichen, wodurch sie effizienter und umweltfreundlicher werden.

Materialwissenschaften

In der Materialwissenschaft wird This compound verwendet, um die Oberflächeneigenschaften von Materialien zu modifizieren. Dadurch kann die Wechselwirkung des Materials mit anderen Stoffen verbessert werden, was bei Beschichtungen, Klebstoffen und anderen Anwendungen von Vorteil ist .

Analytische Chemie

Es dient als Standard- oder Referenzverbindung in der analytischen Chemie und trägt dazu bei, Instrumente zu kalibrieren oder analytische Methoden zu validieren. Seine klar definierte Struktur und seine Eigenschaften machen es zu einem idealen Kandidaten für solche Anwendungen .

Degradationsstudien

Die Verbindung ist an Degradationsstudien beteiligt, um ihre Stabilität unter verschiedenen Bedingungen zu verstehen. Dieses Wissen ist entscheidend für die Bestimmung ihrer Haltbarkeit und sicherer Handhabungsprozeduren .

Kinetische Studien

Kinetische Studien verwenden This compound, um die Reaktionsmechanismen und Raten von Polymerisationsprozessen zu verstehen. Diese Informationen sind entscheidend für die Optimierung der industriellen Polymerproduktion .

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved to fresh air and given artificial respiration if not breathing. In case of skin or eye contact, the area should be washed with plenty of water and medical attention should be sought. If swallowed, the mouth should be rinsed with water and medical attention should be sought .

Wirkmechanismus

Sulfonamides are a major class of chemotherapeutic agents used for the systemic treatment of bacterial infection in humans . The antibacterial activity of sulfonamides is due to their ability to inhibit folic acid synthesis, which is crucial for bacterial growth and reproduction .

The sulfonamide group contributes to the fastness for acid wool dyes, which led to the synthesis of a group of azo dyes containing a sulfonamide group . The lack of correlation between in vitro and in vivo antibacterial tests prompted researchers to resort to in vivo testing .

Sulfonamides exert a bacteriostatic effect in vitro on susceptible organisms . They are designed with a view to enlarging the antimicrobial spectrum, improving the therapeutic index, increasing permeability and distribution in the body fluids and tissues, increasing half-life to reduce the frequency of administration .

Eigenschaften

IUPAC Name |

N-(3-chloropropyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClNO2S/c1-9(7,8)6-4-2-3-5/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVVSDAEOBPQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282524 | |

| Record name | n-(3-chloropropyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57590-72-4 | |

| Record name | NSC26357 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(3-chloropropyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

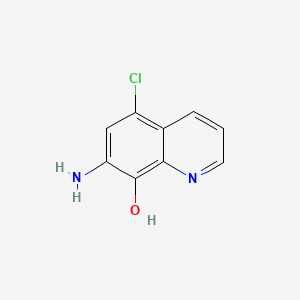

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

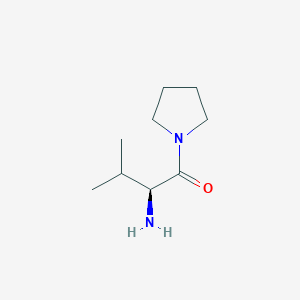

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)

![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)